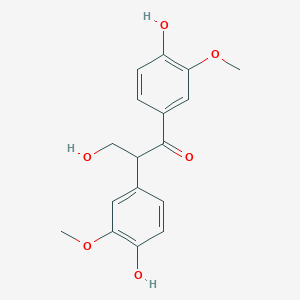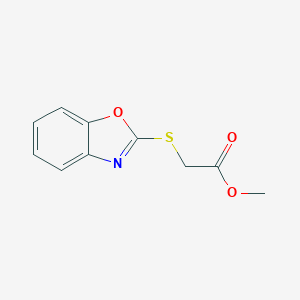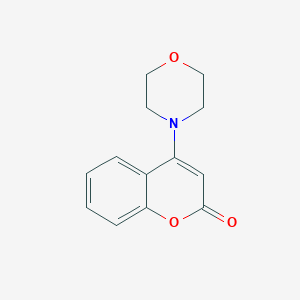![molecular formula C18H15ClN4O B186890 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile CAS No. 6035-09-2](/img/structure/B186890.png)
3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of indolizine derivatives and has been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile is not well understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile have been extensively studied. It has been found to exhibit potent antioxidant activity, which can help in the prevention of various oxidative stress-related diseases. Additionally, it has been found to possess anticancer properties that can be used in the treatment of various types of cancers.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile in lab experiments include its potent biological activity, ease of synthesis, and low cost. However, the limitations include its poor solubility in water and the lack of understanding of its mechanism of action.
Orientations Futures
Several future directions can be explored in the field of medicinal chemistry with regards to 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile. These include the development of new synthetic methods that can improve the yield and purity of the compound, the exploration of its mechanism of action, and the optimization of its pharmacological properties for the treatment of various diseases. Additionally, the potential of this compound as a lead molecule for the development of new drugs can also be explored.
In conclusion, 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile is a chemical compound that has shown promising therapeutic properties in various scientific research studies. Its potential as a lead molecule for the development of new drugs can be explored further, and several future directions can be explored in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile can be achieved through various methods, including the reaction of 2-chlorobenzaldehyde with malononitrile followed by the reaction with cyclohexanone. The reaction is carried out in the presence of a base and a catalyst, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
The potential therapeutic properties of 3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile have been extensively studied in various scientific research studies. It has been found to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, it has been found to possess anti-inflammatory properties that can be used in the treatment of various inflammatory disorders.
Propriétés
Numéro CAS |
6035-09-2 |
|---|---|
Nom du produit |
3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile |
Formule moléculaire |
C18H15ClN4O |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
3-[(2-chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile |
InChI |
InChI=1S/C18H15ClN4O/c19-14-6-2-1-5-12(14)10-22-11-21-16-13(9-20)15-7-3-4-8-23(15)17(16)18(22)24/h1-2,5-6,11H,3-4,7-8,10H2 |
Clé InChI |
RTWDFEVICFSTIG-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=C(C3=C2C(=O)N(C=N3)CC4=CC=CC=C4Cl)C#N)C1 |
SMILES canonique |
C1CCN2C(=C(C3=C2C(=O)N(C=N3)CC4=CC=CC=C4Cl)C#N)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)
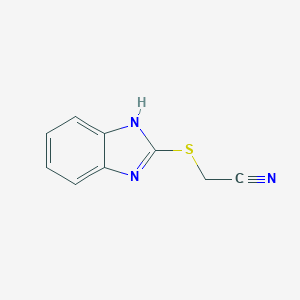

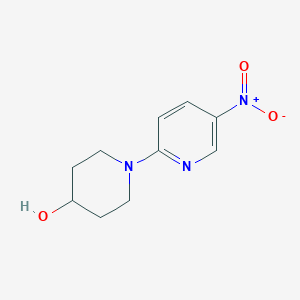
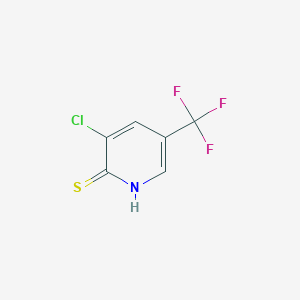
![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)
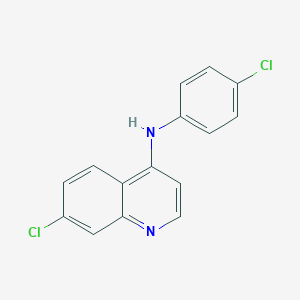
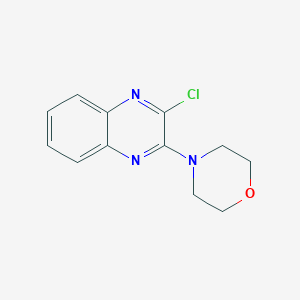
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
